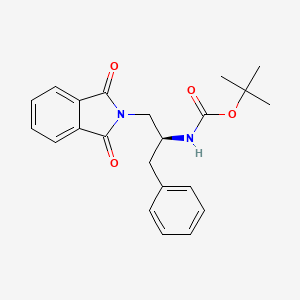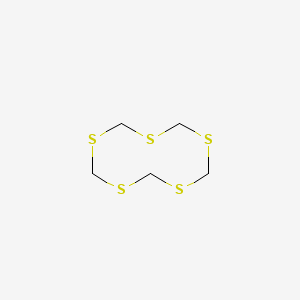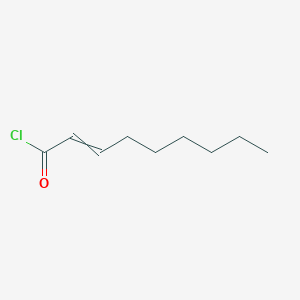
RAGE antagonist peptide TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RAGE antagonist peptide TFA is a compound that acts as an antagonist to the receptor for advanced glycation end products (RAGE). This receptor is involved in various pathological processes, including inflammation, cancer, and neurodegenerative diseases. By blocking the interaction between RAGE and its ligands, this compound exhibits anti-tumor and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
RAGE antagonist peptide TFA is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
RAGE antagonist peptide TFA primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions, such as binding to RAGE and inhibiting its activity .
Common Reagents and Conditions
Fmoc-protected amino acids: Used for the stepwise elongation of the peptide chain.
Coupling reagents: Such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation.
Cleavage reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove side-chain protecting groups.
Major Products Formed
The primary product formed is the this compound itself, which is a purified peptide with specific anti-inflammatory and anti-tumor properties .
Wissenschaftliche Forschungsanwendungen
RAGE antagonist peptide TFA has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide synthesis and receptor-ligand interactions.
Biology: Investigates the role of RAGE in various biological processes, including inflammation and cell signaling.
Medicine: Explores potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting RAGE
Wirkmechanismus
RAGE antagonist peptide TFA exerts its effects by binding to the receptor for advanced glycation end products (RAGE) and preventing its interaction with ligands such as HMGB-1, S100P, and S100A4. This inhibition blocks the downstream signaling pathways mediated by RAGE, including the activation of nuclear factor kappa B (NF-κB), which is involved in inflammation and tumor progression .
Vergleich Mit ähnlichen Verbindungen
RAGE antagonist peptide TFA is unique in its ability to specifically target and inhibit RAGE. Similar compounds include:
FPS-ZM1: A small molecule RAGE inhibitor that also blocks RAGE-ligand interactions.
TTP488 (Azeliragon): Another small molecule inhibitor of RAGE, used in clinical trials for Alzheimer’s disease.
These compounds share the common goal of inhibiting RAGE activity but differ in their chemical structures and specific applications .
Eigenschaften
Molekularformel |
C59H102F3N13O19S |
|---|---|
Molekulargewicht |
1386.6 g/mol |
IUPAC-Name |
(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C57H101N13O17S.C2HF3O2/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73;3-2(4,5)1(6)7/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-;/m0./s1 |
InChI-Schlüssel |
ODPUKBYCMYUGBG-BMAWOLHASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


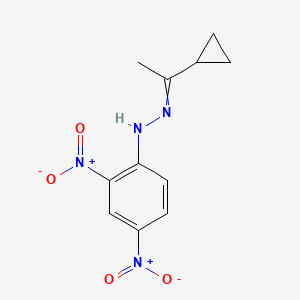

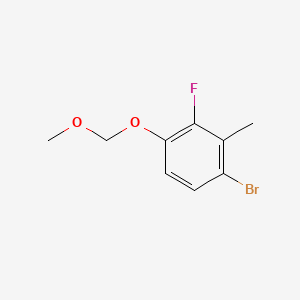
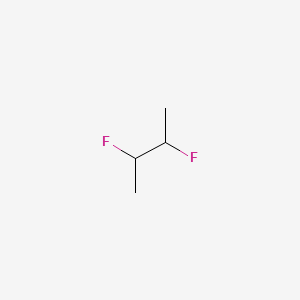
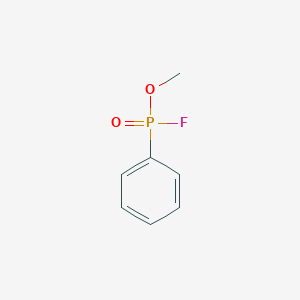
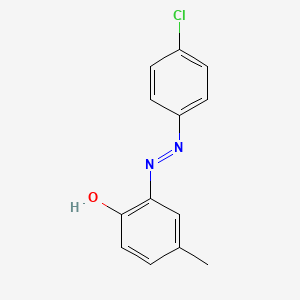
![1H-Pyrrolo[2,3-b]pyridine-3-propanoic acid, a-amino-6-chloro-4-methyl-, (aS)-](/img/structure/B14755632.png)
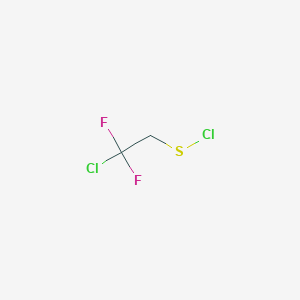
![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)
